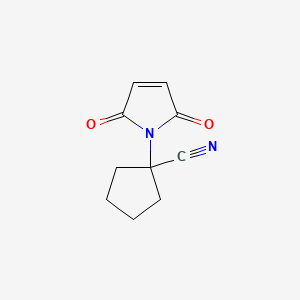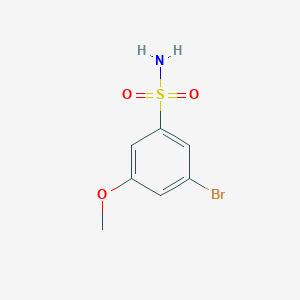
4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine is a chemical compound belonging to the pyrimidine class, which are heterocyclic aromatic organic compounds similar to pyridine. This compound has gained attention in various fields, including medicinal chemistry, due to its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine typically involves the reaction of 2-methylpyrimidine with 4-ethylpiperazine in the presence of a chlorinating agent. The reaction conditions may include heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol, and using a catalyst like hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on various cellular targets.
Medicine: It has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine is similar to other pyrimidine derivatives, such as 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine and 4-chloro-6-(4-phenylpiperazin-1-yl)pyrimidine. its unique structure, particularly the presence of the ethyl group on the piperazine ring, distinguishes it from these compounds and may contribute to its distinct biological activity.
Comparison with Similar Compounds
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine
4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine
4-Chloro-6-(4-propylpiperazin-1-yl)pyrimidine
This comprehensive overview provides a detailed understanding of 4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-3-15-4-6-16(7-5-15)11-8-10(12)13-9(2)14-11/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWSHRDJYTVLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





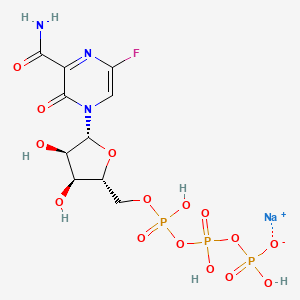
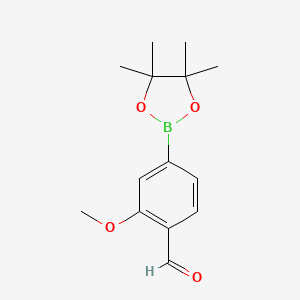
![4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine](/img/structure/B1532658.png)
![1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1532659.png)
![{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid](/img/structure/B1532660.png)


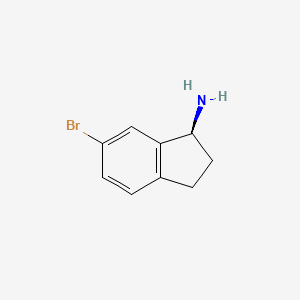
![[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester](/img/structure/B1532668.png)
